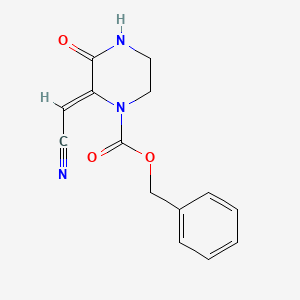
4-(2,4-Dinitrophenyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dinitrophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H9N3O6. It is an intermediate in the synthesis of various pharmaceuticals, including antithrombotic agents. The compound is characterized by the presence of a morpholine ring substituted with a 2,4-dinitrophenyl group.
Vorbereitungsmethoden
The synthesis of 4-(2,4-Dinitrophenyl)morpholin-3-one typically involves the condensation of 4-chloro nitrobenzene with morpholine, followed by oxidation using sodium chlorite . This method provides a good yield of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale manufacturing.
Analyse Chemischer Reaktionen
4-(2,4-Dinitrophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, forming compounds like 4-(2,4-Diaminophenyl)-3-morpholinone.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sodium chlorite for oxidation and anhydrous ammonium formate with a palladium-carbon catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dinitrophenyl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is involved in the synthesis of antithrombotic agents, which are used to prevent blood clots.
Industry: The compound is used in the production of nanowires and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-(2,4-Dinitrophenyl)morpholin-3-one involves its interaction with specific molecular targets. For example, its derivatives may act as enzyme inhibitors or interact with cellular pathways to exert their effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
4-(2,4-Dinitrophenyl)morpholin-3-one can be compared with other similar compounds, such as:
4-(2,4-Diaminophenyl)-3-morpholinone: This compound is a reduced form of this compound and has different chemical properties and applications.
4-(4-Nitrophenyl)morpholin-3-one: Another related compound with a single nitro group, used in similar synthetic applications.
Eigenschaften
Molekularformel |
C10H9N3O6 |
|---|---|
Molekulargewicht |
267.19 g/mol |
IUPAC-Name |
4-(2,4-dinitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H9N3O6/c14-10-6-19-4-3-11(10)8-2-1-7(12(15)16)5-9(8)13(17)18/h1-2,5H,3-4,6H2 |
InChI-Schlüssel |
IAAJLYBNFQNYPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


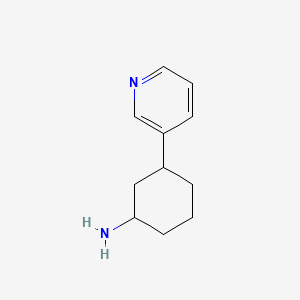
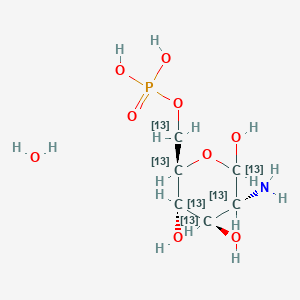

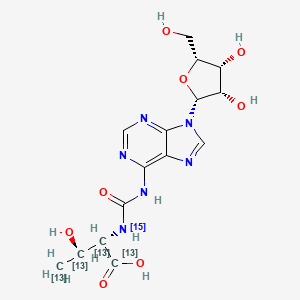
![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)

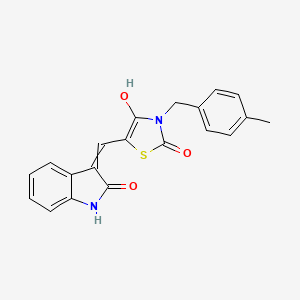
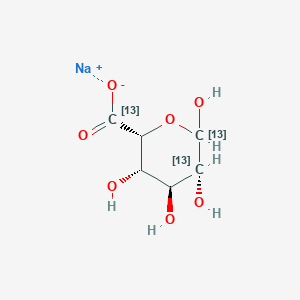



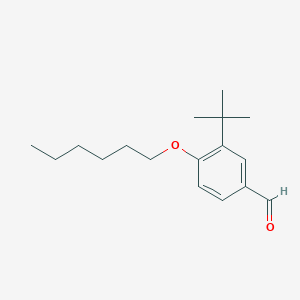
![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)
